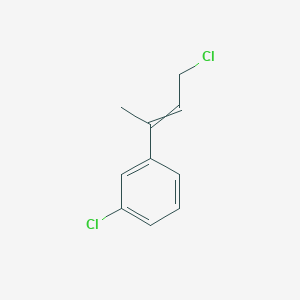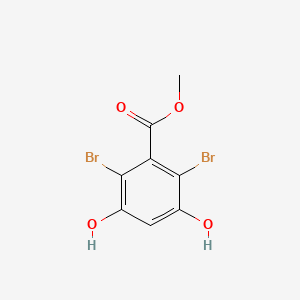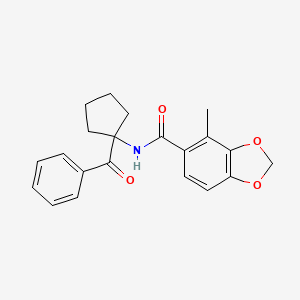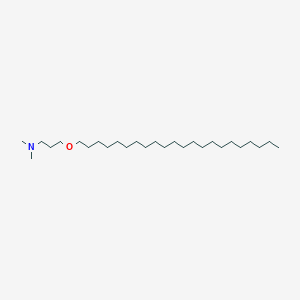
4,7-Decanedione, 5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Decanediona, 5-fenil- es un compuesto orgánico caracterizado por un grupo fenilo unido al quinto carbono de una cadena de decanediona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4,7-Decanediona, 5-fenil- normalmente implica la condensación de fenilhidrazina con 1,4-ciclohexanodiol monoetilenacetal, seguido de calentamiento a temperaturas elevadas . Esta reacción produce el producto deseado con buena eficiencia.
Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría la escalabilidad de los métodos de síntesis de laboratorio, la optimización de las condiciones de reacción y la garantía de la pureza del producto final mediante diversas técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones: 4,7-Decanediona, 5-fenil- puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos cetona en alcoholes.
Sustitución: El grupo fenilo puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4) se utilizan normalmente.
Sustitución: Las reacciones de sustitución aromática electrofílica suelen utilizar reactivos como bromo (Br2) o ácido nítrico (HNO3).
Productos Principales:
Oxidación: Formación de ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados bromados o nitrados.
Aplicaciones Científicas De Investigación
4,7-Decanediona, 5-fenil- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Posible uso en el estudio de reacciones catalizadas por enzimas que involucran dicetonas.
Medicina: Investigado por sus posibles propiedades farmacológicas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4,7-Decanediona, 5-fenil- implica su interacción con diversos objetivos moleculares. La estructura dicetona del compuesto le permite participar en reacciones de adición nucleofílica, formando intermediarios que pueden reaccionar posteriormente para producir diversos productos. El grupo fenilo puede influir en la reactividad y estabilidad de estos intermediarios.
Compuestos Similares:
1-Fenil-1,3-decanediona: Estructura similar, pero con diferentes patrones de sustitución.
2-Benzoilciclohexanona: Otra dicetona con un grupo fenilo, pero con una longitud de cadena de carbono diferente.
Unicidad: 4,7-Decanediona, 5-fenil- es única debido a su específico patrón de sustitución, que puede influir en su reactividad y posibles aplicaciones. La posición del grupo fenilo y la longitud de la cadena de carbono la hacen distinta de otros compuestos similares.
Comparación Con Compuestos Similares
1-Phenyl-1,3-decanedione: Similar structure but with different substitution patterns.
2-Benzoylcyclohexanone: Another diketone with a phenyl group, but with a different carbon chain length.
Uniqueness: 4,7-Decanedione, 5-phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The position of the phenyl group and the length of the carbon chain make it distinct from other similar compounds.
Propiedades
Número CAS |
583887-40-5 |
|---|---|
Fórmula molecular |
C16H22O2 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
5-phenyldecane-4,7-dione |
InChI |
InChI=1S/C16H22O2/c1-3-8-14(17)12-15(16(18)9-4-2)13-10-6-5-7-11-13/h5-7,10-11,15H,3-4,8-9,12H2,1-2H3 |
Clave InChI |
QPZCZVSSDWOBMV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CC(C1=CC=CC=C1)C(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis[(dec-4-en-1-yl)oxy]anthracene](/img/structure/B12583884.png)
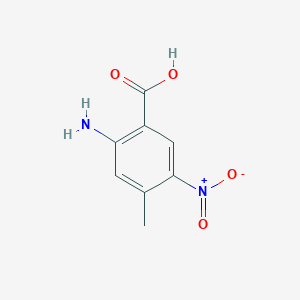
![N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B12583898.png)
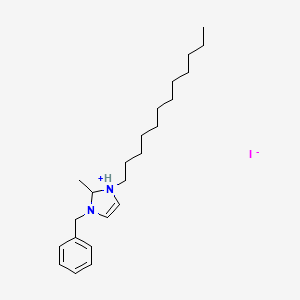
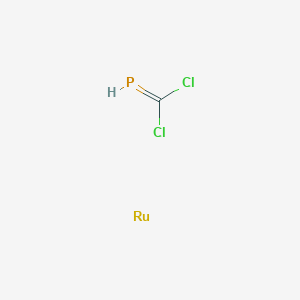
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B12583905.png)
![1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one](/img/structure/B12583907.png)
![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-](/img/structure/B12583915.png)


